2-Methyl-2-[2-(2-methylphenyl)-1,3-thiazol-4-yl]propanoic acid
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Overview
Description
2-Methyl-2-[2-(2-methylphenyl)-1,3-thiazol-4-yl]propanoic acid is an organic compound that features a thiazole ring, a methylphenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[2-(2-methylphenyl)-1,3-thiazol-4-yl]propanoic acid typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the reaction of a 2-aminothiophenol with a suitable α-haloketone under acidic conditions.
Introduction of the Methylphenyl Group: The thiazole intermediate is then reacted with a methylphenyl halide in the presence of a base to form the desired thiazole derivative.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and solvents are selected to optimize yield and purity, and the process is scaled up to meet commercial demand.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[2-(2-methylphenyl)-1,3-thiazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, while the propanoic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methyl-2-[2-(2-methylphenyl)-1,3-thiazol-4-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[2-(2-methylphenyl)-1,3-thiazol-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or activate specific receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)propanoic acid
- 2-Methyl-1-phenyl-2-propylamine
- 2-Methyl-2’-phenylpropionic acid
Uniqueness
2-Methyl-2-[2-(2-methylphenyl)-1,3-thiazol-4-yl]propanoic acid is unique due to the presence of both a thiazole ring and a propanoic acid moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-2-[2-(2-methylphenyl)-1,3-thiazol-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-9-6-4-5-7-10(9)12-15-11(8-18-12)14(2,3)13(16)17/h4-8H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEPWCATGLTAAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)C(C)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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